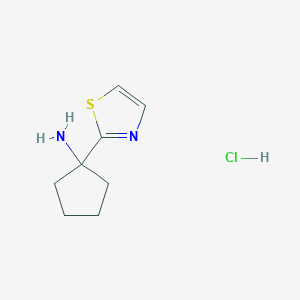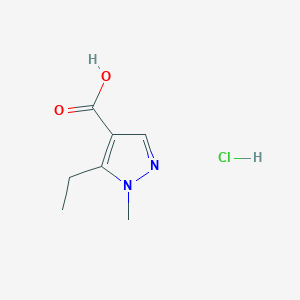![molecular formula C14H12ClNO3 B1525549 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid CAS No. 1275950-89-4](/img/structure/B1525549.png)
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid
Overview
Description
“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1275950-89-4 . It has a molecular weight of 277.71 . The IUPAC name for this compound is 4-chloro-2-[2-(3-pyridinyl)ethoxy]benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is 1S/C14H12ClNO3/c15-11-3-4-12 (14 (17)18)13 (8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2, (H,17,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a powder at room temperature . The molecular weight of this compound is 277.71 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
1. Antidepressant Synthesis
- Application Summary: Pyridine compounds play a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The synthesis of these molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .
- Results or Outcomes: The development of these antidepressants is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
2. Antimicrobial and Antiviral Activities
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The synthesis of these compounds involves the use of a pyridine nucleus, along with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .
- Results or Outcomes: The presence of the pyridine nucleus gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
3. Drug Discovery
- Application Summary: Pyrrolidine, a five-membered ring structure similar to pyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application: The synthesis of these molecules involves the use of different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The development of these drugs is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function .
4. Inactivation of DDAH
- Application Summary: 4-Chloro-2-pyridinemethanol, a compound similar to “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .
- Methods of Application: The compound is likely used in a biochemical assay to inhibit the activity of DDAH .
- Results or Outcomes: The outcomes of this application would depend on the specific experimental context .
5. Antimicrobial Activity
- Application Summary: The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
- Methods of Application: The synthesis of these compounds involves the use of a pyridine nucleus, along with one or more heterocycles .
- Results or Outcomes: The presence of the pyridine nucleus gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial selectivity for the target molecule .
6. Synthesis of Anti-Depressant Molecules
- Application Summary: Pyridine compounds play a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The synthesis of these molecules involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts .
- Results or Outcomes: The development of these antidepressants is particularly essential as they have a quick onset, low side effects, with enhanced cognitive function . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFDGGWYVIELBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



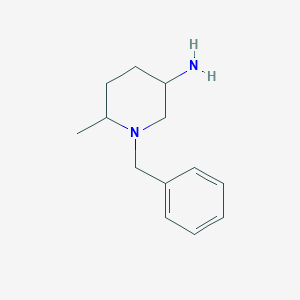
![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
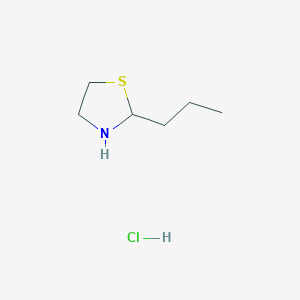
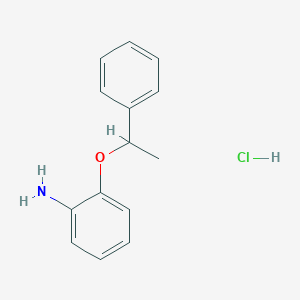
![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
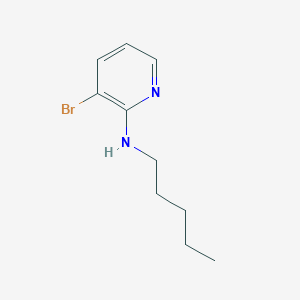
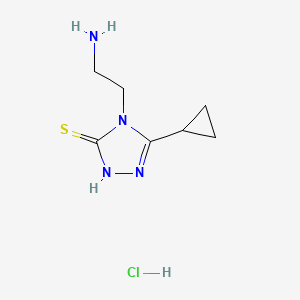
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
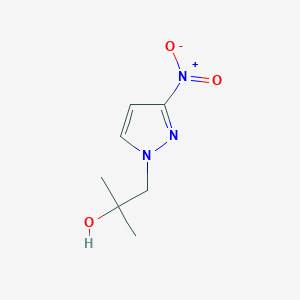
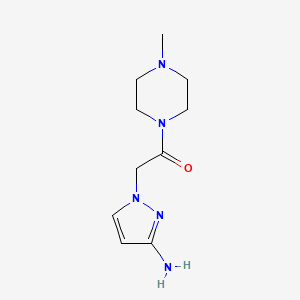
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)
